(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
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Overview
Description
(2E)-2-CYANO-3-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with pyridine-3-carboxaldehyde in the presence of a base, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality (2E)-2-CYANO-3-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in an aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2E)-2-CYANO-3-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (2E)-2-CYANO-3-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the pyridinylmethyl group can interact with enzyme active sites, modulating their activity. These interactions can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
(2E)-2-CYANO-3-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a pyridinylmethyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C17H15N3O |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C17H15N3O/c1-13-4-6-14(7-5-13)9-16(10-18)17(21)20-12-15-3-2-8-19-11-15/h2-9,11H,12H2,1H3,(H,20,21)/b16-9+ |
InChI Key |
DCNSWMDPYUQSJN-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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